3-Methoxycarbonylphenyl isothiocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxycarbonylphenyl isothiocyanate can be synthesized through several methods:
From Primary Amines: One common method involves the reaction of primary amines with thiophosgene or its derivatives. This method is widely used due to the easy access to primary amines and the high yield of the product.
From Isocyanides: Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of amine catalysts. This method is more sustainable and environmentally friendly compared to traditional methods.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of thiophosgene or carbon disulfide as thionyl transfer agents . These reagents are highly toxic, and their use requires strict safety measures.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycarbonylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Common Reagents and Conditions:
Thiophosgene or Carbon Disulfide: Used in the synthesis of isothiocyanates from primary amines.
Elemental Sulfur and Amine Catalysts: Used in the sulfurization of isocyanides.
Major Products:
Thioureas: Formed from the reaction with amines.
Various Heterocyclic Compounds: Formed from addition reactions with compounds containing active hydrogen atoms.
Scientific Research Applications
3-Methoxycarbonylphenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxycarbonylphenyl isothiocyanate involves its interaction with nucleophiles, such as amines and alcohols . The compound reacts with these nucleophiles to form thioureas and other addition products. The molecular targets and pathways involved in these reactions include the formation of C–N and C–S bonds .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
- Phenethyl isothiocyanate
Comparison: 3-Methoxycarbonylphenyl isothiocyanate is unique due to its methoxycarbonyl group, which imparts different chemical properties compared to other isothiocyanates . This group can influence the reactivity and stability of the compound, making it suitable for specific applications in medicinal chemistry and material sciences.
Properties
IUPAC Name |
methyl 3-isothiocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-3-2-4-8(5-7)10-6-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXFZEJJHPUMMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185176 | |
Record name | 3-Methoxycarbonylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-66-4 | |
Record name | Benzoic acid, 3-isothiocyanato-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3125-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxycarbonylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxycarbonylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3125-66-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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